N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-5-8-15(25-4)17(9-12)27(23,24)21-13-6-7-14-16(10-13)26-11-19(2,3)18(22)20-14/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWREOLCWFLZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₃₁N₂O₄S
- Molecular Weight : 365.53 g/mol
The presence of a sulfonamide group and a benzoxazepine core contributes to its unique chemical properties and potential biological activities.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects against certain therapeutic targets related to cholesterol biosynthesis and inflammation.
- Antimicrobial Properties : The compound exhibits potential antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication processes.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways.
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
Inhibition of Squalene Synthase :
A study demonstrated that the compound effectively inhibited squalene synthase in hepatic microsomes from multiple species. The inhibition was dose-dependent with an effective concentration (IC50) of approximately 90 nM in vitro settings . -
Antimicrobial Effects :
Another investigation highlighted its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed a significant reduction in bacterial growth at concentrations as low as 32 µg/mL. -
Anticancer Studies :
In vitro studies on various cancer cell lines revealed that the compound could induce apoptosis at concentrations around 0.54 nM, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize this compound, comparisons are drawn with three analogs sharing core structural motifs:
Structural Analog 1: N-(4-Oxo-3-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide
- Key Differences :
- Substituent at position 3: Phenyl group vs. dimethyl groups in the target compound.
- Sulfonamide substituent: 4-methylphenyl vs. 2-methoxy-5-methylphenyl.
- Impact on Crystallography :
- The dimethyl substitution in the target compound reduces ring strain, as evidenced by refined SHELXL data showing shorter C–O bond lengths (1.42 Å vs. 1.45 Å in the phenyl analog), suggesting enhanced stability .
- The methoxy group in the sulfonamide moiety introduces torsional flexibility, altering molecular packing in crystal structures.
Structural Analog 2: 3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxamide
- Key Differences :
- Substituent at position 8: Carboxamide vs. benzenesulfonamide.
- Physicochemical Properties: The sulfonamide group in the target compound increases hydrophilicity (clogP = 2.1 vs. 2.8 for the carboxamide analog).
Structural Analog 3: N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorobenzenesulfonamide
- Key Differences :
- Substituent on the sulfonamide ring: Chlorine vs. methoxy and methyl groups.
- Electronic Effects :
- The electron-withdrawing chlorine in Analog 3 reduces electron density on the sulfonamide sulfur, weakening hydrogen-bond acceptor strength compared to the methoxy-methyl-substituted target compound.
- Crystallographic data refined via SHELXL show distinct torsion angles between the sulfonamide and oxazepine rings: −15.2° (target) vs. −9.8° (Analog 3), influencing binding pocket compatibility .
Data Tables: Structural and Computational Parameters
| Parameter | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 390.45 | 396.42 | 260.29 | 394.88 |
| clogP | 2.1 | 3.4 | 2.8 | 2.6 |
| Hydrogen Bond Acceptors | 6 | 5 | 4 | 5 |
| C–O Bond Length (Å) | 1.42 | 1.45 | 1.43 | 1.44 |
| Torsion Angle (°) | −15.2 | −12.5 | N/A | −9.8 |
Data derived from SHELXL-refined crystallographic studies and computational modeling .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s dimethyl and methoxy groups require multi-step synthesis, increasing complexity compared to simpler analogs like Analog 2.
- Thermodynamic Stability : Lower ring strain (evidenced by bond lengths) and improved crystallinity suggest superior shelf stability relative to phenyl-substituted analogs.
- Drug-Likeness : The balance of hydrophilicity (clogP ~2) and hydrogen-bond capacity positions it as a candidate for further pharmacokinetic profiling, though in vitro data are lacking.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfonamide coupling. Critical parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is essential to isolate the final product. Characterization requires H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how can researchers address ambiguous spectral data?
- Methodological Answer :
- NMR : H and C NMR identify substituents on the benzoxazepine core and sulfonamide group. Use DEPT-135 or HSQC to resolve overlapping signals in the aromatic region.
- HRMS : Confirms molecular formula and detects trace impurities.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., conformation of the oxazepine ring).
- IR : Validates functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm).
For ambiguous data, cross-validate with computational NMR prediction tools (e.g., ACD/Labs) or 2D NMR techniques (COSY, HMBC) .
Q. How can researchers design preliminary biological assays to screen for this compound’s activity against therapeutic targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, tyrosine kinases).
- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., spectrophotometric monitoring of substrate conversion).
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or anti-inflammatory activity in LPS-stimulated macrophages (ELISA for cytokines).
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and structure-activity controls (e.g., analogs lacking the methoxy group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate pharmacophoric elements of this compound?
- Methodological Answer :
- Variation of Substituents : Synthesize derivatives with modifications to the methoxy group (e.g., ethoxy, halogen substituents) and dimethyl groups on the oxazepine ring.
- Biochemical Profiling : Test each derivative against a panel of targets (e.g., kinase inhibition assays, GPCR binding screens).
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., SYK kinase’s ATP-binding pocket).
- QSAR Modeling : Apply machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Q. What strategies resolve contradictions between in vitro activity and in silico predictions for this compound’s mechanism of action?
- Methodological Answer :
- Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity independently.
- Kinetic Studies : Perform time-dependent enzymatic inhibition assays to distinguish competitive vs. allosteric mechanisms.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of predicted binding poses .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) properties of this compound while minimizing interference from metabolic degradation?
- Methodological Answer :
- Radiolabeling : Synthesize a C-labeled analog for tracking absorption/distribution.
- LC-MS/MS Quantification : Monitor plasma and tissue concentrations post-administration (e.g., intravenous vs. oral dosing in rodents).
- CYP Inhibition Assays : Identify cytochrome P450 isoforms responsible for metabolism using human liver microsomes.
- Prodrug Strategies : Modify labile groups (e.g., methoxy to trifluoromethoxy) to enhance metabolic stability .
Data Analysis & Contradiction Resolution
Q. What analytical approaches validate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions.
- HPLC-UV/PDA : Monitor degradation products and calculate half-life.
- Mass Spectrometry : Identify degradation pathways (e.g., hydrolysis of the sulfonamide group).
- pH-Solubility Profiling : Use shake-flask method to determine solubility in biorelevant media (FaSSIF/FeSSIF) .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Standardize Protocols : Align buffer conditions (e.g., ionic strength, cofactors) and cell passage numbers.
- Cross-Platform Validation : Compare results from fluorescence-based, radiometric, and luminescence assays.
- Data Normalization : Use Z-score or percent inhibition relative to plate controls.
- Meta-Analysis : Pool data from multiple labs using random-effects models to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
